molecular formula C20H18BrNO3 B2575158 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one CAS No. 890646-30-7

7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one

Cat. No.: B2575158
CAS No.: 890646-30-7
M. Wt: 400.272
InChI Key: ZPDDIEVJRKSHDO-UHFFFAOYSA-N
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Description

7-Bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is a brominated heterocyclic compound featuring a fused isochromenone core linked to a 3,4-dihydroquinoline moiety via a carbonyl group. Its structural complexity arises from the combination of a bicyclic isochromenone system (with a methyl substituent at position 3) and a partially saturated quinoline ring.

Properties

IUPAC Name

7-bromo-3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-20(12-14-8-9-15(21)11-16(14)18(23)25-20)19(24)22-10-4-6-13-5-2-3-7-17(13)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDIEVJRKSHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one typically involves a multi-step process. This includes the formation of the dihydroquinolinylcarbonyl moiety, which is then coupled with the isochromenone structure. A bromination step introduces the bromine atom at the 7-position. Reaction conditions generally involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound requires efficient and scalable methods. Large-scale reactions are conducted in batch reactors where the conditions can be closely monitored and controlled. The industrial synthesis often involves the use of flow chemistry to improve reaction times and yields, as well as reduce the environmental impact by minimizing waste products.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing various types of chemical reactions. These include:

  • Oxidation: Typically involves reagents like hydrogen peroxide or molecular oxygen under catalytic conditions.

  • Reduction: Can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The bromine atom at the 7-position is a potential site for substitution reactions, which can be catalyzed by palladium or copper.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, molecular oxygen, catalysts such as manganese dioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, reaction often conducted in anhydrous solvents.

  • Substitution: Palladium or copper catalysts, various nucleophiles (e.g., amines, alkyl halides).

Major Products

  • Oxidation: Can lead to the formation of ketones or carboxylic acids, depending on the conditions and reagents used.

  • Reduction: Typically yields alcohols or amines.

  • Substitution: Produces a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

This compound has found numerous applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials with specialized properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where the compound can act as an inhibitor or modulator. Its unique structure allows it to fit into binding pockets of these targets, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Key Observations:

Bromine Position : The target compound’s bromine at position 7 distinguishes it from analogs like 6-bromo derivatives, which may alter electronic properties and binding affinity in biological targets .

Methyl Substituent : The 3-methyl group in the target compound may sterically hinder interactions compared to unmethylated analogs, affecting solubility or metabolic stability.

Functional Analogues with Hybrid Scaffolds

The patents in –4 describe compounds like N-(3-cyano-4-(3,4-dihydroquinolin-1(2H)-yl)-7-(tétrahydrofuran-3-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide (), which share the 3,4-dihydroquinoline subunit but incorporate additional functional groups (e.g., tetrahydrofuran-3-yl-oxy, cyano). These are typically optimized for kinase inhibition (e.g., EGFR, ALK) and exhibit higher molecular weights (>500 Da) compared to the target compound (~400 Da), suggesting divergent therapeutic applications .

Physicochemical Properties

While specific data for the target compound are unavailable, analogs provide insights:

  • 7-Bromo-3,4-dihydro-1-methyl-2(1H)-quinolinone (CAS 1086386-20-0): Melting point ~150–155°C, logP ~2.5 (predicted), indicating moderate lipophilicity .
  • 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Water solubility <1 mg/mL, aligning with brominated heterocycles’ typical hydrophobicity .

Research Implications

The target compound’s unique combination of isochromenone and dihydroquinoline scaffolds positions it as a candidate for further exploration in:

  • Selective kinase inhibition : Modular substitution (e.g., varying bromine position or methyl groups) could optimize activity.
  • Prodrug development : The carbonyl linker may allow enzymatic cleavage for targeted drug release.

Biological Activity

7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a bromine atom and a fused isoquinoline and isochromen moiety, suggests various biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological studies, and potential therapeutic applications.

  • Molecular Formula : C20H18BrNO3
  • Molecular Weight : 400.272 g/mol
  • CAS Number : 890646-30-7

Synthesis

The synthesis of 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one can be achieved through several methods that emphasize efficiency and scalability. These methods are crucial for developing analogs that may exhibit enhanced efficacy or altered pharmacokinetic profiles .

Biological Activity

Preliminary studies indicate that 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one may possess significant biological activities. The following sections detail its potential pharmacological effects:

Anticancer Activity

Research has shown that compounds similar to 7-bromo derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the bromine atom is believed to enhance the reactivity of the compound, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Studies have indicated that derivatives of isoquinoline are known to possess antibacterial and antifungal properties. Further research is needed to establish the specific antimicrobial spectrum of this compound .

Enzyme Inhibition

The compound's unique structure suggests potential as an enzyme inhibitor. Initial studies point towards its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or diseases associated with enzyme dysregulation .

Comparison with Similar Compounds

The biological activity of 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one can be compared with other structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-70.93Lacks isoquinoline structure
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one724422-42-80.95Different substitution pattern
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one1109230-25-20.93Variations in bromination position

This table highlights the uniqueness of the target compound in comparison to others with similar structures.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 7-bromo derivatives:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that certain brominated isoquinolines exhibited cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
  • Antimicrobial Activity Investigation : Research conducted on related compounds indicated promising results against bacterial strains, warranting further exploration into the antimicrobial efficacy of 7-bromo derivatives .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that some isoquinoline derivatives could inhibit specific metabolic enzymes, providing a basis for their potential use in treating metabolic disorders .

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